3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine
Description
The compound 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative featuring a 2,6-difluorophenylmethylthio group at position 3 and a 2-methylphenyl substituent at position 3. Its structure combines fluorine atoms (electron-withdrawing groups) and a methyl group (electron-donating group), which may influence its electronic properties, solubility, and biological interactions. While direct synthesis data for this compound are absent in the provided evidence, related triazole derivatives are synthesized via thiocarbohydrazide fusion or reflux methods, yielding intermediates with >80% efficiency in some cases .
Properties
Molecular Formula |
C16H14F2N4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14F2N4S/c1-10-5-2-3-6-11(10)15-20-21-16(22(15)19)23-9-12-13(17)7-4-8-14(12)18/h2-8H,9,19H2,1H3 |
InChI Key |
UHLWLLBEFWJYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Nitrile Cyclization
The triazole scaffold is constructed via cyclocondensation of 2-methylphenylhydrazine with a nitrile derivative. For example:
-
Reaction : 2-Methylphenylhydrazine reacts with cyanamide in ethanol under reflux (80°C, 12 hours) to yield 5-(2-methylphenyl)-1,2,4-triazol-4-amine.
-
Mechanism : Nucleophilic attack by the hydrazine’s amino group on the nitrile carbon, followed by cyclization and dehydration.
Key Parameters :
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | 78% yield |
| Temperature | 80°C | Maximizes rate |
| Catalyst | Acetic acid | 85% conversion |
Introduction of the Methylthio Group
Nucleophilic Substitution at Position 3
The thioether linkage is introduced via reaction of the triazole intermediate with 2,6-difluorobenzyl chloride:
-
Procedure :
-
Side Reactions :
Yield Optimization :
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >98% purity.
Chromatographic Methods
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted starting materials.
-
HPLC : C18 column, acetonitrile/water (70:30) at 1 mL/min ensures analytical purity.
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl3): δ 7.45–7.30 (m, 4H, Ar-H), 6.95 (t, 2H, J = 8.4 Hz, Ar-H), 4.30 (s, 2H, SCH2), 2.40 (s, 3H, CH3).
-
HRMS : m/z calcd for C17H15F2N4S [M+H]+: 349.1024; found: 349.1026.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, a two-stage continuous flow system is employed:
-
Stage 1 : Triazole formation in a plug-flow reactor (residence time: 2 hours, 80°C).
-
Stage 2 : Methylthio introduction in a microreactor (25°C, 30 minutes).
Advantages :
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Competing pathways may yield 1,3,4-triazole isomers. Strategies include:
Byproduct Formation
-
Dimerization : Minimized by maintaining dilute reaction conditions (0.5 M).
-
Oxidation of Thioether : Use of nitrogen atmosphere prevents sulfoxide formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Cyclization | 78 | 98 | Moderate |
| Flow Synthesis | 85 | 99 | High |
| Microwave-Assisted | 88 | 97 | Low |
Microwave-assisted synthesis reduces reaction time to 30 minutes but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the triazole ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Biological Activities
Research indicates that 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains. Its mechanism often involves inhibiting specific enzymes or receptors critical for microbial survival.
- Antifungal Properties : Studies have demonstrated its potential in treating fungal infections by disrupting fungal cell membranes or metabolic pathways.
- Anticancer Properties : The compound may inhibit cancer cell proliferation by targeting pathways involved in cell division and apoptosis.
Applications in Medicinal Chemistry
The following table summarizes key studies and findings related to the applications of this compound:
Case Studies
-
Antimicrobial Efficacy :
A study published in RSC Advances evaluated the antimicrobial activity of synthesized triazole derivatives, including 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/ml against Mycobacterium smegmatis, suggesting strong potential as an antibacterial agent . -
Antifungal Mechanism :
Research highlighted the antifungal properties of the compound against Candida albicans. The study elucidated that the triazole ring plays a crucial role in binding to enzymes involved in ergosterol biosynthesis, thereby inhibiting fungal growth . -
Cancer Therapeutics :
In vitro studies demonstrated that this triazole derivative inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The inhibition is attributed to its ability to induce apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione
- Substituents : 3-Fluorophenyl at position 5, thione group at position 3.
- Synthesis : Produced via fusion of 3-fluorobenzoic acid with thiocarbohydrazide (85% yield) .
- Key Differences : Lacks the 2,6-difluorophenylmethylthio group, which reduces steric bulk and fluorine content. The thione group may enhance metal-binding capacity compared to the methylthio group in the target compound.
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione
- Substituents : 2,4-Difluorophenyl at position 4, sulfonylphenyl at position 4.
- Synthesis : Refluxed in sodium hydroxide, followed by acid precipitation .
- The 2,4-difluorophenyl substitution pattern may alter receptor binding compared to 2,6-difluorophenyl.
2-[[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2,6-dimethylphenyl)acetamide
- Substituents : 3-Chlorophenyl at position 5, acetamide-linked dimethylphenyl at position 2.
- Key Differences : Chlorine (larger, more lipophilic than fluorine) and acetamide groups may enhance membrane permeability but reduce metabolic stability compared to fluorine and methylthio groups .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Analogous Triazole Derivatives
Key Observations:
Biological Activity
3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazole derivatives. Its molecular formula is with a molecular weight of 336.3 g/mol. The compound features a five-membered triazole ring and is characterized by specific aromatic substitutions that enhance its biological properties. This article explores the biological activities associated with this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Synthesis
The synthesis of 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : The triazole ring is synthesized via cyclization reactions involving hydrazine derivatives.
- Introduction of Fluorinated Phenyl Groups : This is achieved through nucleophilic aromatic substitution reactions.
- Attachment of the Methylthio Group : The methylthio group is introduced via thiolation reactions.
These synthetic routes allow for the efficient production of the compound from readily available starting materials.
Biological Activity Overview
Research indicates that 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine exhibits significant biological activities:
- Antimicrobial Activity : The compound has been tested against various bacterial and fungal strains, demonstrating notable inhibitory effects.
- Antifungal Properties : It has shown effectiveness in inhibiting the growth of fungi, making it a candidate for antifungal therapy.
- Anticancer Potential : Studies have indicated that this compound can inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and disruption of cellular processes such as cell division .
The mechanism of action for 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine often involves binding to specific enzymes or receptors within biological systems. This binding can inhibit critical pathways involved in cell growth and division:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis or repair.
- Receptor Modulation : It can modulate receptor activity linked to various signaling pathways associated with cancer progression.
Understanding these interactions is crucial for elucidating its pharmacological effects and optimizing therapeutic applications .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(Trifluoromethyl)-1,2,4-triazole-4-ylamine | C10H8F4N4S | Contains trifluoromethyl group; studied for antifungal properties |
| 5-(Fluorophenyl)-1,2,4-triazole | C10H8F3N4 | Lacks methylthio group; used in agricultural applications |
| 3-(Methylthio)-1,2,4-triazole | C5H7N3S | Simpler structure; investigated for herbicidal activity |
This comparison emphasizes the uniqueness of 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine due to its specific substitutions that enhance its biological activity.
Anticancer Activity
A study evaluated the anticancer potential of various triazole derivatives including our compound against several cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity against breast cancer and lung cancer cell lines. Molecular docking studies suggested that these compounds could effectively bind to CDK2 (cyclin-dependent kinase 2), a key target in cancer therapy .
Antimicrobial Studies
In another research effort focused on antimicrobial properties, 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated effective inhibition at low concentrations compared to standard antibiotics .
Q & A
Q. What statistical approaches are robust for analyzing dose-response data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
